molecular formula C16H17BrN2O2S B3830844 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

Cat. No. B3830844
M. Wt: 381.3 g/mol
InChI Key: BULSNXUNMWKVDQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide, also known as LTB4 antagonist, is a chemical compound that has been extensively studied for its potential use in treating various inflammatory diseases.

Mechanism of Action

N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide antagonist works by blocking the binding of this compound to its receptor, BLT1, on the surface of immune cells. This prevents the activation of the immune cells and the release of pro-inflammatory cytokines, ultimately reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound antagonist has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and to enhance the effectiveness of chemotherapy drugs. It also has a neuroprotective effect, reducing the damage caused by ischemic stroke.

Advantages and Limitations for Lab Experiments

One advantage of N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide antagonist is its specificity for BLT1 receptor, which minimizes off-target effects. However, its low solubility in water and instability in acidic conditions make it challenging to use in certain experiments. Additionally, its high cost and limited availability pose a challenge for researchers.

Future Directions

There are several future directions for the research on N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide antagonist. One direction is to explore its potential use in treating other inflammatory diseases, such as multiple sclerosis and psoriasis. Another direction is to investigate its use in combination with other anti-inflammatory drugs to enhance their effectiveness. Finally, developing more stable and cost-effective forms of this compound antagonist could significantly advance its use in research and clinical settings.
Conclusion:
In conclusion, N-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide, or this compound antagonist, is a promising compound for treating various inflammatory diseases. Its specificity for BLT1 receptor and anti-inflammatory effects make it an attractive target for research. However, its limitations in solubility and stability pose challenges for its use in certain experiments. Further research in exploring its potential use in other diseases and developing more stable forms could significantly advance its use in research and clinical settings.

Scientific Research Applications

N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide antagonist has been extensively studied for its potential use in treating various inflammatory diseases, such as asthma, arthritis, and inflammatory bowel disease. It has been shown to inhibit the production of leukotriene B4 (this compound), a pro-inflammatory mediator that plays a crucial role in the pathogenesis of these diseases.

properties

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-10-4-5-13(11(2)8-10)21-9-16(20)19-18-12(3)14-6-7-15(17)22-14/h4-8H,9H2,1-3H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULSNXUNMWKVDQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(S2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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